molecular formula C9H14N2O2S B3038719 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide CAS No. 88918-88-1

1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide

Cat. No. B3038719
CAS RN: 88918-88-1
M. Wt: 214.29 g/mol
InChI Key: DRKYSGDBANPLKH-UHFFFAOYSA-N
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Description

“4-Aminophenyl” is a compound that has been used in various fields such as chemistry and materials science . It’s a colorless crystal that turns purple on contact with air .


Synthesis Analysis

A solvent-free microwave-assisted four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles bearing a 4-aminophenyl substituent was studied by condensation of p-phenylenediamine, aryl diketone, benzaldehyde derivatives, and ammonium acetate .


Molecular Structure Analysis

The molecular formula of “4-Aminophenyl” is CHN with an average mass of 92.118 Da and a monoisotopic mass of 92.050026 Da .


Chemical Reactions Analysis

Amines can be prepared in several ways. One method starts with a simple amine, or with ammonia, and builds up the carbon framework by alkylation or arylation reactions on nitrogen .


Physical And Chemical Properties Analysis

“4-Aminophenyl” is a colorless crystal that turns purple on contact with air . It has a molecular weight of 169.22 .

Scientific Research Applications

Biological Activities and Synthesis

1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide and its derivatives have garnered attention due to their range of biological activities, mainly as enzyme inhibitors. They are frequently used in synthetic organic chemistry as active agents in reactions like 1,4-addition and electrocyclization. A study outlines a protocol for the synthesis of related compounds, emphasizing their utility in creating biologically active substances (2020).

Biochemical Applications

These compounds have found application in the field of bioorganic and medicinal chemistry. For instance, the tautomeric forms of similar molecules have been investigated for their pharmaceutical and biological activities. This is exemplified by a study that used infrared and nuclear magnetic resonance spectroscopy to identify tautomeric forms of a related compound (Aliye Gediz Erturk et al., 2016).

Application in Drug Metabolism Studies

Another significant application of these compounds is in drug metabolism studies. For example, a biaryl-bis-sulfonamide compound known for its metabolism in preclinical species, was studied using microbial-based biocatalytic systems to produce mammalian metabolites for structural characterization (M. Zmijewski et al., 2006).

Chemical Properties and Reactions

These compounds are involved in various chemical reactions due to their unique properties. For example, a study on the electrochemical and chemical synthesis of different types of sulfonamide derivatives highlighted the diverse applications of these compounds in creating novel molecules with potential biological activities (Sadegh Khazalpour & D. Nematollahi, 2015).

Antimicrobial Applications

Some derivatives of this compound have shown promising results in antimicrobial applications. Novel compounds synthesized from this base structure have been evaluated for their effectiveness against various bacteria and fungi, showcasing their potential in medical applications (M. Zareef et al., 2008).

Material Science Applications

These compounds also find use in material science, particularly in the synthesis of novel polymers and materials. For instance, the synthesis and desalination study of composite membranes incorporating a derivative of this compound highlights its utility in creating advanced materials with specific properties (M. Padaki et al., 2013).

Safety and Hazards

Exposure to “4-Aminophenyl” can cause headaches, dizziness, drowsiness, breathing difficulty, weakness, exhaustion, methemoglobinemia, urinary burning, and acute hemorrhagic cystitis . It is also a potential occupational carcinogen .

Future Directions

Reduced graphene oxide (rGO) is one of the welcomed two-dimensional and biofunctional materials for field effect transistor (FET)-type biosensors to fulfill the clinical detections . The introduction of aminophenyl to rGO has shown to increase the fluorescence quantum efficiency .

properties

IUPAC Name

1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKYSGDBANPLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of N,N-dimethyl-4-nitrobenzenemethanesulphonamide (4.2 g) in methanol (300 ml) was hydrogenated over pre-reduced 10% palladium oxide on charcoal (1 g) at atmospheric pressure and temperature. Hydrogen uptake was complete in 1 h. The catalyst was filtered off (Hyflo), washed with ethyl acetate (400 ml), the solvent evaporated and the title compound obtained as a cream solid (3.3 g), m.p. 151°-2°.
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4.2 g
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300 mL
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Synthesis routes and methods II

Procedure details

To a solution of 22.3 g of crude 4-nitro-N,N-dimethyl-benzenemethanesulfonamide (contaminated with dimethylamine hydrochloride as described above) in 45 mL of 2N hydrochloric acid, 100 mL of ethanol and 200 mL of water was added 5.0 g of 10% palladium on carbon. The mixture was hydrogenated in a Parr apparatus at 60 to 50 psi for three hours. The mixture was filtered and the ethanol removed in vacuo. The resulting aqueous solution was treated with 15% aqueous potassium hydroxide. Precipitate began forming at pH four. Addition of potassium hydroxide was continued until the pH had reached nine. The product was isolated by filtration and dried for sixteen hours at 65° C. at 0.05 mm Hg to give 21.0 g (83%, two steps) of 4-amino-N,N-dimethylbenzenemethanesulfonamide.
Quantity
22.3 g
Type
reactant
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45 mL
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100 mL
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200 mL
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide
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1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide
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1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide

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